8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound belongs to the pyrimido[5,4-b]indol-4-one class, characterized by a fused heterocyclic core with substituents at positions 3, 5, and 6. Key structural features include:
Properties
IUPAC Name |
8-fluoro-3-[(2-methoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3/c1-32-20-8-5-6-17(12-20)14-30-22-11-10-19(27)13-21(22)24-25(30)26(31)29(16-28-24)15-18-7-3-4-9-23(18)33-2/h3-13,16H,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHUURVLSAIVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, notable for its complex molecular structure and potential biological activities. This article explores its synthesis, biological activity, and research findings, highlighting its significance in medicinal chemistry.
Molecular Structure
- Chemical Formula : C21H20F N3O2
- Molecular Weight : Approximately 363.41 g/mol
- Key Features :
- Contains a fluorine atom which may enhance biological interactions.
- Two methoxybenzyl substituents that could influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrimidoindole core.
- Introduction of the fluorine atom and methoxybenzyl groups through selective substitution reactions.
- Purification techniques such as recrystallization and chromatography to achieve high purity and yield.
Enzyme Inhibition
Research indicates that compounds within the pyrimidoindole class, including 8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, exhibit significant inhibitory activity against various kinases. For instance:
- Cyclin-dependent Kinases (CDKs) : These enzymes are crucial in cell cycle regulation. Preliminary studies suggest that this compound may inhibit specific CDKs, potentially affecting cell proliferation pathways .
Antitumor Activity
The compound has shown promise in antitumor studies:
- In vitro assays indicate that it can inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent. The presence of the fluorine atom is believed to enhance its binding affinity to target proteins involved in tumor growth regulation.
Antimicrobial Properties
There is emerging evidence that this compound may possess antimicrobial activities:
- Initial studies have reported effective inhibition against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Study 1: Kinase Inhibition Profile
A study evaluated the inhibitory potency of various pyrimidoindole derivatives against CDK5/p25 and DYRK1A. The results indicated that while some compounds were inactive, others displayed micromolar IC50 values, suggesting a selective inhibition profile for certain kinases. The incorporation of fluorine and methoxy groups was noted to enhance activity compared to analogs lacking these features .
Case Study 2: Antitumor Efficacy
In a recent investigation involving human tumor cell lines (HeLa and HCT116), 8-fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibited significant cytotoxicity. The study highlighted its potential mechanism of action involving apoptosis induction and cell cycle arrest at specific phases .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | Chloro and fluoro substituents | Antimicrobial properties |
| 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine | Halogenated pyrimidine structure | Anticancer activity |
| 8-Fluoro-3-(2-methoxybenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | Fluorine and methoxy groups | Potential kinase inhibitor |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indol-4-one Derivatives
Crystallographic and Intermolecular Interaction Trends
- Space Group Consistency: Compounds with methoxybenzyl/fluorobenzyl substituents (e.g., Compound 3) adopt monoclinic P21/n symmetry, suggesting similar packing motifs .
- Hirshfeld Surface Analysis : Dominant interactions include H···F (fluoro), H···O (methoxy), and C–H···π (benzyl), which stabilize crystal lattices and influence solubility .
Research Findings and Implications
- Anti-HBV Activity: The target compound’s dual methoxybenzyl groups may optimize interactions with HBV polymerase or capsid proteins, analogous to Compound 3’s nanomolar efficacy .
- Target Specificity : Substitutions at position 3 (e.g., pyridin-2-ylmethyl) shift activity from antiviral (HBV) to other targets (e.g., TLR4, FPR receptors) .
- Synthetic Flexibility : The pyrimido[5,4-b]indol-4-one core allows modular substitution, enabling tailored pharmacokinetic and pharmacodynamic profiles .
Preparation Methods
Table 1: Key Synthetic Intermediates and Their Roles
Detailed Preparation Methodology
Step 1: Synthesis of Pyrimidoindole Core
The foundational heterocyclic system is constructed through a tandem cyclization-condensation reaction:
Reaction Setup :
Mechanistic Insight :
The reaction proceeds via initial Schiff base formation between the indole diketone and pyrimidine diamine, followed by thiol elimination and subsequent cyclization to form the pyrimido[5,4-b]indole scaffold.Workup :
The crude product is purified through silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one as pale yellow crystals (68% yield).
Step 2: Regioselective Benzylation
The dual benzylation process requires precise temperature control to achieve optimal regiochemistry:
Table 2: Critical Reaction Parameters for Benzylation
| Parameter | C3-Benzylation | C5-Benzylation |
|---|---|---|
| Temperature | 0°C → 25°C | 82°C (reflux) |
| Solvent | THF | Acetonitrile |
| Base | KOtBu | None |
| Time | 12 h | 24 h |
| Yield | 89% | 92% |
Optimization of Synthetic Conditions
Solvent Effects on Cyclization
Comparative studies demonstrate DMF's superiority over alternative solvents:
Temperature-Dependent Regioselectivity
The C5 benzylation exhibits marked temperature sensitivity:
- Below 70°C: <50% conversion (kinetic control favors C3 byproduct)
- 82–85°C: 92% conversion (thermodynamic control for C5 selectivity)
Structural Characterization and Validation
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) confirms the molecular structure:
Spectroscopic Correlations
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (s, 1H, indole H), 7.45–6.82 (m, 8H, aromatic), 5.34 (s, 2H, N–CH₂), 3.79 (s, 3H, OCH₃).HRMS (ESI+) :
m/z calc. for C₂₇H₂₃F₂N₃O₃ [M+H]⁺: 492.1789, found: 492.1792.
Industrial-Scale Considerations
Process Intensification Strategies
Impurity Profile Management
Common byproducts and mitigation approaches:
- C7-Benzylated Isomer (≤3.2%) : Controlled by maintaining reflux temperature ±1°C.
- Demethylated Product (≤1.8%) : Suppressed using anhydrous K₂CO₃ as acid scavenger.
Applications and Derivative Synthesis
While beyond preparation scope, the compound serves as a precursor for:
Q & A
Q. Critical Conditions :
- Temperature : Controlled heating (80–100°C) during cyclization to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
- Catalysts : Use of K₂CO₃ or NaH for deprotonation in methoxybenzyl group attachment .
How does the crystal structure inform molecular interactions and stability, and what techniques validate solid-state properties?
Advanced Research Focus
The compound crystallizes in a monoclinic P21/n space group with unit cell parameters:
- a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, β = 105.21(2)°, V = 2033.7(7) ų .
- Intermolecular Interactions : Hirshfeld surface analysis reveals dominant C–H···O and π-π stacking interactions, contributing to lattice stability and influencing solubility .
Q. Methodological Validation :
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves spatial arrangement and hydrogen-bonding networks.
- Differential Scanning Calorimetry (DSC) : Determines melting points and polymorphic transitions.
- Powder X-Ray Diffraction (PXRD) : Confirms batch consistency and crystallinity .
What in vitro models assess antiviral efficacy against HBV, and how should conflicting activity data be resolved?
Advanced Research Focus
Recommended Assays :
- HBV DNA Replication Inhibition : Quantify viral DNA reduction in HepG2.2.15 cells using qPCR, with IC₅₀ values in the nanomolar range .
- Cytotoxicity Screening : Use MTT assays on human hepatocytes (e.g., LO2 cells) to establish selectivity indices (SI = CC₅₀/IC₅₀) .
Q. Addressing Data Contradictions :
- Source Variability : Standardize cell lines (e.g., HepAD38 vs. HepG2.2.15) and viral titers.
- Compound Stability : Verify storage conditions (e.g., -80°C in DMSO) to prevent degradation.
- Dose-Response Reproducibility : Perform triplicate assays with positive controls (e.g., Entecavir) .
What SAR strategies enhance inhibitory potency while minimizing off-target effects?
Advanced Research Focus
Key Modifications :
- Fluorine Substitution : The 8-fluoro group enhances target binding via hydrophobic interactions; replacing it with bulkier halogens (e.g., Cl) reduces activity .
- Methoxybenzyl Positioning : The 3-(2-methoxybenzyl) group optimizes steric fit in the HBV polymerase active site, while 5-(3-methoxybenzyl) affects solubility .
Q. Methodological Approaches :
- Analog Synthesis : Systematically vary substituents (e.g., methyl, trifluoromethyl) at positions 3 and 5.
- Enzymatic Assays : Test analogs against recombinant HBV polymerase to isolate structural contributions to inhibition .
How do molecular docking and experimental data synergize to elucidate the antiviral mechanism?
Advanced Research Focus
Computational Workflow :
- Target Preparation : Use HBV polymerase (PDB: 1TKG) for docking simulations.
- Ligand Optimization : Minimize compound energy using DFT (B3LYP/6-31G*) to refine charge distribution .
Q. Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to confirm docking-predicted interactions.
- Mutagenesis Studies : Introduce mutations (e.g., Tyr551Ala) in the polymerase active site to disrupt predicted hydrogen bonds .
Synergy Example : Docking predicts a hydrogen bond between the 4-oxo group and Tyr551 , validated by SPR showing 10-fold reduced affinity in Tyr551Ala mutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
